Propanoyl chloride, 3-(trichlorogermyl)-
Overview
Description
Synthesis Analysis
The synthesis of 3-(trichlorogermyl)propanoic acid and its derivatives has been explored through various reactions. One study demonstrates the reaction of 3-(trichlorogermyl)propanoic acid with phenylmagnesium bromide, which yields 3-(triphenylgermyl)propanoic acid when reacted in a 1:4 molar ratio. Further reactions with phenylmagnesium bromide lead to the formation of phenyl 2-(triphenylgermyl)ethylketone and 1,1-diphenyl-3-(triphenylgermyl)propanol, depending on the molar ratios used. Interestingly, the dehydration of 1,1-diphenyl-3-(triphenylgermyl)propanol with dilute hydrochloric acid is particularly easy, and the compound can be transformed into 1,1-diphenyl-3-(triphenylgermyl)-1-propene in a one-pot reaction. Selective cleavage of the alkyl Ge–C bond in this compound is achievable with lithium aluminium hydride .
Molecular Structure Analysis
Ab initio calculations have been performed on 3-(trichlorogermyl)propanoylamide to understand the nature of its Ge←O coordination bond. The calculations suggest that the total energy of the molecule is lower when it contains a tetracoordinated germanium atom. The germanium and oxygen atoms are responsible for electron density transfer within the molecule, with no electron transfer occurring from oxygen to germanium. The polarization of the Ge-Cl bond is significantly affected by the Ge...O distance, with the axial Ge-Cl bond being more strongly polarized than the equatorial bonds .
Chemical Reactions Analysis
The reactivity of 3-(trichlorogermyl)propanoic acid derivatives has been characterized by their ability to form various compounds through reactions with phenylmagnesium bromide. The formation of different products is dependent on the molar ratios used in the reactions. Additionally, the ability to selectively cleave the alkyl Ge–C bond with lithium aluminium hydride provides a method for further chemical manipulation of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(trichlorogermyl)propanoic acid and its derivatives have been studied using spectroscopic techniques. Raman and IR spectroscopy have revealed that the Ge-Cl bond in these compounds exhibits strong peaks in the Raman spectra, while the Ge-C bonds show weaker peaks. The polar groups within these compounds, such as C=O and OH, are not present in the Raman spectrum but are easily characterized in the IR spectra. This spectroscopic characterization aids in understanding the bonding and functional groups present in these compounds .
The crystal structures of various 3-germyl-3,3-dimethylpropionic acid derivatives have been analyzed, showing slightly distorted tetrahedral geometries around the germanium atoms. These structures form dimers through strong O-H...O hydrogen bonds, resulting in eight-membered rings. This dimerization is significant as it affects the physical properties and reactivity of the compounds .
Scientific Research Applications
Synthesis and Reactivity
3-(Trichlorogermyl)propanoic acid and its derivatives exhibit unusual reactivity with phenylmagnesium bromide, leading to the formation of various organogermanium compounds. These reactions underscore the compound's role in synthetic organic chemistry, particularly in generating compounds with potential applications in materials science and organic synthesis (Qiang et al., 2010).
Functionalizable Monolayers for Biosensing
The design and synthesis of compounds like 3-(3-(trichlorosilyl)propoxy)propanoyl chloride demonstrate the potential of such chemicals in forming functionalizable monolayers on hydroxylated surfaces. These monolayers can be further modified for biosensing applications, suggesting a valuable application in the development of biosensors and bioanalytical devices (De La Franier et al., 2017).
Ab Initio Calculations and Structural Insights
Ab initio calculations of molecules containing 3-(trichlorogermyl)propanoylamide structures offer deep insights into the nature of Ge←O coordination bonds. These studies are crucial for understanding the electronic properties and stability of organogermanium compounds, which could inform the design of new materials and catalysts (Feshin & Feshina, 2010).
Reactivity with Alkyl, Alkenyl, and Alkynyl Halides
Research into the reactivity of trichlorogermane with various halides expands the toolkit for synthesizing organogermanium compounds. Such reactions are foundational for developing new organic synthesis strategies and could lead to new materials with unique properties (Mironov & Gar, 1965).
Safety And Hazards
properties
IUPAC Name |
3-trichlorogermylpropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl4GeO/c4-3(9)1-2-8(5,6)7/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHUZNBSDQCMRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Ge](Cl)(Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl4GeO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065981 | |
Record name | Propanoyl chloride, 3-(trichlorogermyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoyl chloride, 3-(trichlorogermyl)- | |
CAS RN |
15961-24-7 | |
Record name | 3-(Trichlorogermyl)propanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15961-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoyl chloride, 3-(trichlorogermyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015961247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoyl chloride, 3-(trichlorogermyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoyl chloride, 3-(trichlorogermyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trichlorogermyl)propionyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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